molecular formula C11H15ClN2 B2921237 (3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride CAS No. 2490403-90-0

(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride

Cat. No.: B2921237
CAS No.: 2490403-90-0
M. Wt: 210.71
InChI Key: LESWSCYUZOVLKB-UHFFFAOYSA-N
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Description

(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C11H14N2·HCl. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride typically involves the reaction of 3-ethylindole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through a Mannich reaction, where the indole nitrogen attacks the electrophilic carbon of the formaldehyde, followed by the addition of ammonium chloride to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and pH, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of (3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. For example, it can interact with serotonin receptors, influencing neurotransmitter release and uptake. Additionally, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethyl-1H-indol-6-yl)methanamine;hydrochloride is unique due to the presence of the ethyl group at the 3-position of the indole ring. This structural modification can influence its chemical reactivity and biological activity, potentially making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

(3-ethyl-1H-indol-6-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-2-9-7-13-11-5-8(6-12)3-4-10(9)11;/h3-5,7,13H,2,6,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESWSCYUZOVLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C=CC(=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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